

Scalable synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine

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Compound of Interest

Compound Name: 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine

CAS No.: 937619-43-7

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Application Note: Scalable Synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine CAS: N/A (Novel Intermediate) Molecular Formula: C₁₀H₁₁ClFN Molecular Weight: 199.65 g/mol

Synthesis Challenge: The synthesis of 3-benzylazetidines is historically challenging due to the strain of the four-membered ring and the difficulty of forming C(sp³)–C(sp³) bonds without inducing

-hydride elimination or ring opening. Furthermore, the specific 2-chloro-6-fluoro substitution pattern on the benzyl ring introduces significant steric bulk and sensitivity to reductive conditions (e.g., potential hydrodehalogenation during classical hydrogenation).

Selected Route: Nickel-Catalyzed Negishi Cross-Coupling This guide details a scalable, convergent route utilizing a Nickel-catalyzed Negishi cross-coupling between an

-protected 3-iodoazetidine and a benzylic zinc reagent.

Why this Route?

- **Causality & Chemoselectivity:** Unlike Palladium, Nickel catalysts (specifically with tridentate ligands like PyBox) effectively suppress

-hydride elimination in secondary alkyl halides.

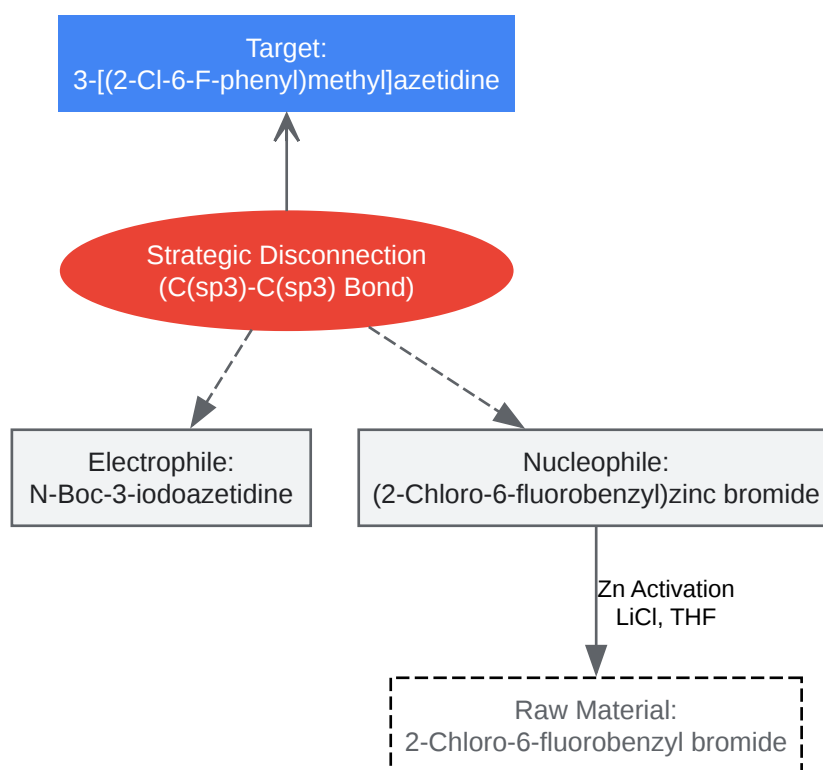
- **Functional Group Tolerance:** The organozinc approach is mild (Room Temperature), preserving the sensitive aryl chloride and fluoride atoms which would be at risk during Magnesium (Grignard) formation or catalytic hydrogenation.
- **Scalability:** The process avoids cryogenic temperatures and high-pressure hydrogenation, utilizing standard batch reactors suitable for kilogram-scale production.

Part 2: Retrosynthetic Analysis & Pathway

Visualization

The strategy disconnects the C3–Benzylic bond. We utilize

-Boc-3-iodoazetidine (commercially available or easily synthesized) as the electrophile and a prepared benzylzinc reagent as the nucleophile.



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Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the azetidine core and the sterically crowded benzyl moiety.

Part 3: Detailed Experimental Protocols

Stage 1: Preparation of (2-Chloro-6-fluorophenyl)methylzinc bromide

Objective: Generate the active organozinc species in situ. Critical Parameter: The activation of Zinc dust is the rate-determining factor for success.

Reagents:

- 2-Chloro-6-fluorobenzyl bromide (1.0 equiv)
- Zinc dust (1.5 equiv, <10 micron particle size preferred)
- Lithium Chloride (1.5 equiv, anhydrous)

- 1,2-Dibromoethane (5 mol% - activator)
- TMSCl (3 mol% - activator)
- Solvent: Anhydrous THF (0.5 M concentration relative to bromide)

Protocol:

- Zinc Activation: In a dry, nitrogen-flushed 3-neck flask, suspend Zinc dust and anhydrous LiCl in THF.
 - Mechanism:[1][2][3] LiCl solubilizes the resulting organozinc species, forming a soluble $RZnX \cdot LiCl$ complex, which significantly enhances reactivity and stability.
- Add 1,2-dibromoethane and heat to reflux for 5 minutes to clean the metal surface (etching oxides). Cool to RT.
- Add TMSCl and stir for 15 minutes. The mixture should turn slightly grey/foamy.
- Insertion: Add the 2-Chloro-6-fluorobenzyl bromide dropwise over 30 minutes at 0°C to control the exotherm.
 - Note: The 2,6-disubstitution creates steric hindrance, slowing homocoupling (Wurtz reaction), which is advantageous here.
- Stir at ambient temperature for 2–4 hours.
- Validation: Aliquot 0.1 mL, quench with iodine/THF. Decolorization of iodine indicates active organozinc. Titrate against iodine to determine exact molarity (typically 80-90% conversion).

Stage 2: Nickel-Catalyzed Cross-Coupling

Objective: Couple the secondary alkyl iodide with the benzyl zinc reagent.

Reagents:

- -Boc-3-iodoazetidine (1.0 equiv)
- Organozinc solution (from Stage 1, ~1.2 equiv)

- Catalyst: NiCl₂(glyme) (10 mol%)
- Ligand: PyBox (e.g., (S,S)-Ph-PyBox or unsubstituted PyBox) (15 mol%)
 - Alternative: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is a robust, cheaper alternative if chirality is not induced (product is achiral, but PyBox often stabilizes the Ni-alkyl intermediate better).
- Solvent: DMA (Dimethylacetamide) / THF mixture.

Protocol:

- Catalyst Formation: In the main reactor, dissolve NiCl₂(glyme) and the Ligand in DMA under nitrogen. Stir for 20 minutes to form the active green/blue complex.
- Add

-Boc-3-iodoazetidine to the catalyst solution.
- Coupling: Cool the reactor to 10°C. Transfer the Organozinc solution (Stage 1) via cannula or peristaltic pump into the reactor over 1 hour.
 - Process Control: Maintain internal temperature <25°C.
- Stir at Room Temperature for 12 hours.
- Quench: Carefully add saturated aqueous NH₄Cl.
- Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organics with water and brine to remove DMA. Dry over MgSO₄ and concentrate.
- Purification: The crude oil is often pure enough for deprotection. If necessary, pass through a short silica plug eluting with Hexane/EtOAc (9:1).

Yield Expectation: 75–85% Key Intermediate Data:

- ¹H NMR (400 MHz, CDCl₃):

7.20 (m, 1H), 7.00 (t, 2H), 4.10 (t, 2H), 3.70 (dd, 2H), 3.05 (d, 2H, benzylic), 2.90 (m, 1H, methine), 1.42 (s, 9H, Boc).

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

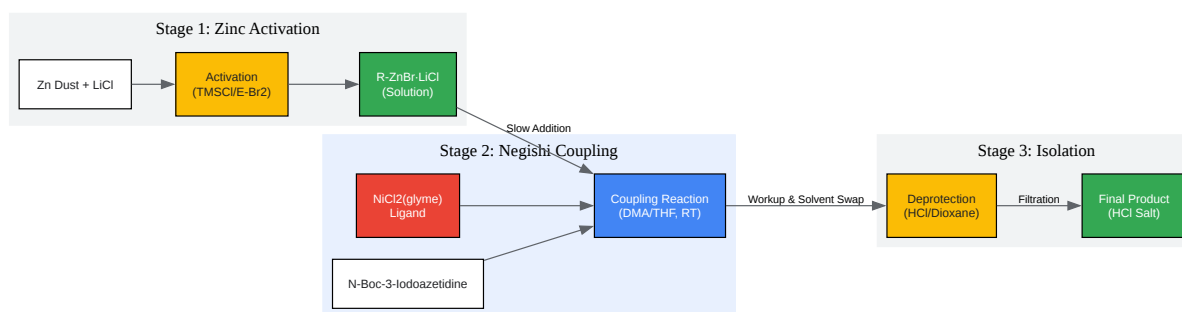
Protocol:

- Dissolve the coupled intermediate in 1,4-Dioxane (5 volumes).
- Add 4M HCl in Dioxane (3.0 equiv) at 10°C.
- Stir at RT for 3 hours. A white precipitate should form.
- Isolation: Dilute with Et₂O or MTBE to maximize precipitation.
- Filter the solids under nitrogen (hygroscopic). Wash with Et₂O.
- Drying: Vacuum oven at 40°C for 12 hours.

Part 4: Process Safety & Self-Validating Systems

Hazard	Control Measure	Validation Check
Organozinc Pyrophoricity	Use of LiCl-complexed Zn reagents reduces pyrophoricity compared to neat dialkylzincs. Maintain inert atmosphere.	Bubble Test: Reactor off-gas should not smoke/ignite. Titration: Confirm activity before coupling.
Exotherm (Zn Insertion)	Controlled addition of benzyl bromide at 0°C.	Temp Probe: If C during addition, pause feed.
Nickel Toxicity	Ni(II) salts are sensitizers. Use closed handling systems or glovebox for weighing.	ICP-MS: Final product must be tested for Ni residuals (<10 ppm).
Regioselectivity	The 2,6-substitution prevents "over-alkylation" or isomerization.	HPLC: Monitor for homocoupled benzyl dimer (impurity).

Part 5: Workflow Visualization



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Figure 2: Integrated Process Flow Diagram illustrating the convergence of the organozinc preparation and the catalytic coupling.

Part 6: References

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 - Context: Comprehensive review of the mechanism, supporting the choice of Nickel over Palladium for sp^3 - sp^3 couplings.
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